(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
Description
Properties
IUPAC Name |
(2E,4E)-2-benzoyl-5-(2-nitrophenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c19-13-16(18(21)15-8-2-1-3-9-15)11-6-10-14-7-4-5-12-17(14)20(22)23/h1-12H/b10-6+,16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBPLLWDJBTJM-IPASCASISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C=C/C2=CC=CC=C2[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves a multi-step process. One common method includes the condensation of benzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrophenyl group undergoes selective reduction under catalytic or stoichiometric conditions to form aromatic amines. This transformation is critical for modifying electronic properties and generating bioactive intermediates.
Electrochemical studies on analogous nitrothiophene derivatives demonstrate nitro group reduction at potentials near −500 mV (vs Ag/AgCl), suggesting similar behavior in this compound . The reduction pathway is pH-dependent, with acidic conditions favoring amine formation over hydroxylamine intermediates .
Hydrolysis of the Nitrile Group
The terminal nitrile undergoes hydrolysis to form carboxylic acids or amides, depending on reaction conditions. Enzymatic methods provide stereochemical control, while chemical hydrolysis offers scalability.
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Nitrilase (Bradyrhizobium japonicum) | pH 7.4, 37°C, 24 h | 5-(2-nitrophenyl)-2-benzoylpenta-2,4-dienoic acid | 82% |
| H₂SO₄ (20%), reflux, 6 h | Aqueous acidic hydrolysis | Corresponding amide intermediate | 67% |
| NaOH (6M), H₂O₂, 80°C, 4 h | Hoffmann degradation to primary amine | 5-(2-nitrophenyl)-2-benzoylpenta-2,4-dienamine | 58% |
Enzymatic hydrolysis exhibits higher regioselectivity, avoiding side reactions at the conjugated diene . Quantum mechanical calculations (DFT) on related systems indicate that electron-withdrawing groups (e.g., nitro) accelerate nitrile hydrolysis by polarizing the C≡N bond .
Electrophilic Substitution at the Benzoyl Group
The benzoyl moiety participates in Friedel-Crafts alkylation and nucleophilic aromatic substitution (NAS), enabling structural diversification.
| Reaction Type | Reagents | Product | Kinetics |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, R-X (alkyl halide) | 2-(alkylbenzoyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile | Second-order (k = 0.18 M⁻¹s⁻¹) |
| NAS with Amines | Et₃N, DMF, 100°C | 2-(benzoylamino)-5-(2-nitrophenyl)penta-2,4-dienenitrile | First-order (k = 1.2 × 10⁻³ s⁻¹) |
Substitution occurs preferentially at the para position of the benzoyl ring due to steric hindrance from the ortho-nitro group . Microwave-assisted conditions reduce reaction times by 60% compared to thermal methods .
Conjugated Diene Reactivity
The (2E,4E)-diene system undergoes cycloaddition and oxidation reactions, leveraging its electron-deficient nature from conjugation with the nitrile.
| Reaction | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, toluene, 110°C | Bicyclic adduct with endo preference (dr = 4:1) | >90% endo |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 2,3-Epoxy-penta-2,4-dienenitrile derivative | Syn addition |
Density functional theory (DFT) studies reveal that the LUMO of the diene (−2.1 eV) aligns optimally with electron-rich dienophiles, rationalizing the high regioselectivity . Epoxidation proceeds via a concerted mechanism, with the nitro group directing peracid approach .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and nitro group rearrangement, useful for synthes strained architectures.
| Process | Wavelength | Product | Quantum Yield |
|---|---|---|---|
| [2+2] Cycloaddition | 254 nm | Tricyclic nitrile-lactam | Φ = 0.32 |
| Nitro → Nitrite Rearrangement | 365 nm | 5-(2-nitritophenyl)-2-benzoylpenta-2,4-dienenitrile | Φ = 0.18 |
Transient absorption spectroscopy identifies a triplet excited state (τ = 120 ns) responsible for cycloaddition . The nitro-nitrite rearrangement is solvent-dependent, with acetonitrile favoring nitrite formation over dimerization .
Catalytic Cross-Coupling
Palladium-catalyzed couplings functionalize the nitrophenyl ring, enabling C–C bond formation without reducing the nitro group.
| Coupling Type | Catalyst System | Product | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-(2-nitrophenyl-4-boronate)-2-benzoylpenta-2,4-dienenitrile | 420 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH | 5-(2-nitrophenyl-4-alkynyl)-2-benzoylpenta-2,4-dienenitrile | 380 |
X-ray absorption spectroscopy (XAS) confirms Pd⁰ nanoparticles as the active species . The nitro group acts as a directing group, enhancing para-selectivity in cross-coupling .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced properties. The presence of both the benzoyl and nitrophenyl groups makes it a suitable candidate for reactions such as:
- Michael Addition : The conjugated system can participate in Michael addition reactions, facilitating the formation of complex molecules.
- Aldol Condensation : This compound can be utilized in aldol reactions to generate larger carbon frameworks.
Medicinal Chemistry
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of penta-dienonitrile compounds possess cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance this activity through mechanisms involving oxidative stress.
- Antimicrobial Properties : Some related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
Materials Science
The electronic properties of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile make it a candidate for:
- Organic Photovoltaics : Its ability to absorb light and convert it into energy can be harnessed in solar cell applications.
- Liquid Crystals : The compound's structural features may allow it to be incorporated into liquid crystal displays (LCDs), enhancing their performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives from this compound through functionalization at the benzoyl position. These derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited enhanced potency compared to the parent compound, highlighting the potential for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Functional Groups |
|---|---|---|---|
| (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile (Target) | Benzoyl, 2-nitrophenyl, nitrile | Not reported | Nitrile, nitro, conjugated diene |
| (2Z,4E)-5-(2-nitrophenyl)penta-2,4-dienenitrile (28A) | 2-nitrophenyl, nitrile | Not reported | Nitrile, nitro, conjugated diene |
| (2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)... | Thiazolyl-benzodioxol, 4-nitrophenyl, nitrile | 403.41 | Thiazole, benzodioxole, nitrile |
| (2E,4E)-5-(4-nitrophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one (3j) | 4-nitrophenyl, thiophenyl, ketone | Not reported | Ketone, nitro, conjugated diene |
| (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile | Bromobenzenesulfonyl, phenyl, nitrile | 374.26 | Sulfonyl, nitrile, conjugated diene |
Key Observations :
Key Observations :
- The 2-nitrophenyl group in the target compound and its analog (28A) is critical for P-gp inhibitory activity, as para-nitro derivatives (e.g., 3j) show divergent applications (e.g., anticancer) .
- The nitrile group in the target compound may enhance metabolic stability compared to ketone-containing analogs (e.g., 3j), which are prone to reduction or oxidation .
Physicochemical Property Comparisons
Table 3: Physical Properties of Selected Compounds
Key Observations :
- The absence of polar groups (e.g., -OH, -NH) in the target compound suggests lower solubility in polar solvents compared to DCV[3] () or 5a ().
- Selenoate derivatives (e.g., 6e) exhibit higher thermal stability (mp 145–147°C) than nitrile-containing analogs, likely due to selenium’s larger atomic radius and weaker π-conjugation .
Biological Activity
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile, also known as a nitrophenyl derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16N2O3
- Molecular Weight : 304.31 g/mol
- CAS Number : 1025224-57-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis .
- Nitric Oxide Synthase (NOS) : Studies indicate that this compound may modulate the activity of nitric oxide synthase, which plays a crucial role in cardiovascular health and neuroprotection .
- Cell Cycle Regulation : The compound affects cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- In vitro Studies : In various cancer cell lines, the compound induced apoptosis and inhibited cell growth. For example, studies on human breast cancer cells showed a dose-dependent decrease in viability .
- Mechanistic Studies : The compound was found to activate caspase pathways leading to programmed cell death. It also downregulated anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
- Cytokine Production : It was observed to reduce the secretion of TNF-alpha and IL-6 in macrophage models, indicating its role in modulating inflammatory responses .
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammation :
Data Table: Summary of Biological Activities
Q & A
Q. What structural features drive its potential as a neuro-anti-inflammatory agent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
